Ethyl 2-amino-2-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-amino-2-methylcyclohexane-1-carboxylate: is an organic compound with a cyclohexane ring substituted with an ethyl ester group, an amino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-amino-2-methylcyclohexane-1-carboxylate typically begins with cyclohexanone as the starting material.
Step 1: The cyclohexanone undergoes an alkylation reaction with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl group at the 2-position.
Step 2: The resulting 2-methylcyclohexanone is then subjected to a reductive amination reaction with ethylamine in the presence of a reducing agent like sodium cyanoborohydride to form the 2-amino-2-methylcyclohexane intermediate.
Step 3: Finally, the intermediate is esterified with ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-amino-2-methylcyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of catalysts such as palladium on carbon to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce various alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Ethyl 2-amino-2-methylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of cyclohexane derivatives in biological systems.
Medicine:
Drug Development: It serves as a precursor or building block in the development of drugs targeting various diseases, including neurological disorders and infections.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which ethyl 2-amino-2-methylcyclohexane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 2-amino-1-methylcyclohexane-1-carboxylate
- Methyl 2-amino-2-methylcyclohexane-1-carboxylate
- Ethyl 2-amino-2-ethylcyclohexane-1-carboxylate
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
ethyl 2-amino-2-methylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)8-6-4-5-7-10(8,2)11/h8H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMDGLPOGKRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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